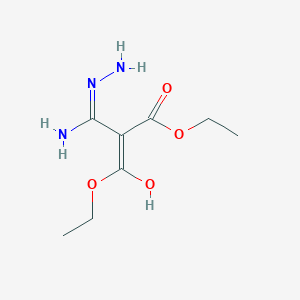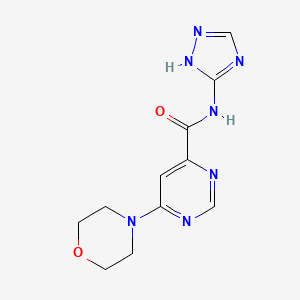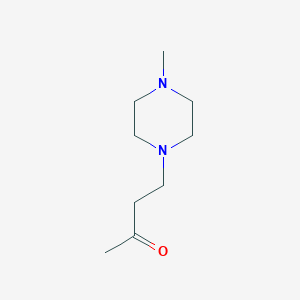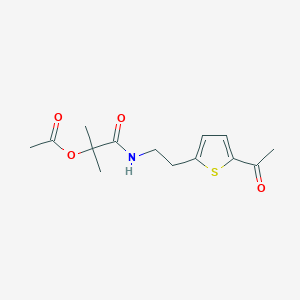
2-chloro-N-phenyl-7H-purin-6-amine
Descripción general
Descripción
2-chloro-N-phenyl-7H-purin-6-amine is a chemical compound with the molecular formula C11H8ClN5 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the introduction of a phenyl group and a purinylsulfanyl group onto an acetic acid molecule . The exact synthesis process may vary depending on the specific requirements of the research.Molecular Structure Analysis
The molecular weight of this compound is 245.67 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a melting point of >300°C and a boiling point of 279.76°C . The compound is slightly soluble in water and DMSO . It has a predicted pKa of 7.17±0.20 .Mecanismo De Acción
The mechanism of action of 2-chloro-N-phenyl-7H-purin-6-amine involves the inhibition of PKB activity. PKB is a serine/threonine kinase that is activated by various growth factors and cytokines. It plays a crucial role in regulating cell growth, proliferation, and survival by phosphorylating downstream targets. Inhibition of PKB activity by this compound leads to the activation of apoptosis, which is characterized by the fragmentation of DNA and the formation of apoptotic bodies.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells by inhibiting PKB activity. Additionally, it has been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-N-phenyl-7H-purin-6-amine in lab experiments is its specificity for PKB inhibition. It has been shown to selectively inhibit PKB activity without affecting other kinases. Additionally, it has been reported to have low toxicity in vitro. However, one of the limitations of using this compound is its poor solubility in water, which requires the use of organic solvents for its preparation.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-phenyl-7H-purin-6-amine. One potential direction is the investigation of its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another potential direction is the exploration of its neuroprotective effects in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more water-soluble derivatives of this compound could improve its potential for in vivo applications.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its specificity for PKB inhibition, low toxicity, and various biochemical and physiological effects make it a valuable tool for studying cellular processes. Further studies are needed to determine its potential as an anticancer agent and neuroprotective agent, as well as the development of more water-soluble derivatives for in vivo applications.
Aplicaciones Científicas De Investigación
2-chloro-N-phenyl-7H-purin-6-amine has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of protein kinase B (PKB), which is involved in various cellular processes such as cell growth, proliferation, and survival. This inhibition leads to the activation of apoptosis, a programmed cell death mechanism. Therefore, this compound has been investigated for its potential anticancer properties.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-phenyl-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFOFMISVJXDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950405.png)


![N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamide](/img/structure/B2950408.png)




![5-Methyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2950421.png)
![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide](/img/structure/B2950423.png)
![(5Z)-3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2950424.png)

![4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole](/img/structure/B2950426.png)
